Cas no 74447-88-4 (1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester)
![1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester structure](https://it.kuujia.com/scimg/cas/74447-88-4x500.png)
74447-88-4 structure
Nome del prodotto:1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester
1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester
- 4,5-Dioxo-4,5-dihydro-1H-pyrrol[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
- trimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
- Coenzyme PQQ trimethyl ester
- Methoxatin trimethyl ester
- PQQ trimethyl ester
- pyrroloquinolinequinone trimethyl ester
- DTXSID50225463
- 74447-88-4
- Trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate
- trimethyl 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
- IYEWQFSKJDXIPI-UHFFFAOYSA-N
- SCHEMBL1992364
- PQQ-TME
- 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, trimethyl ester
- 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
-
- Inchi: InChI=1S/C17H12N2O8/c1-25-15(22)6-4-8(16(23)26-2)19-12-10(6)11-7(13(20)14(12)21)5-9(18-11)17(24)27-3/h4-5,18H,1-3H3
- Chiave InChI: IYEWQFSKJDXIPI-UHFFFAOYSA-N
- Sorrisi: O=C(C(N1)=CC(C2=O)=C1C3=C(N=C(C(OC)=O)C=C3C(OC)=O)C2=O)OC
Proprietà calcolate
- Massa esatta: 372.05900
- Massa monoisotopica: 372.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 692
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 142Ų
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.523
- Punto di ebollizione: 652.7°C at 760 mmHg
- Punto di infiammabilità: 348.5°C
- Indice di rifrazione: 1.626
- PSA: 141.72000
- LogP: 0.81550
1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Metodo di produzione
1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester Letteratura correlata
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
74447-88-4 (1H-Pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylicacid, 4,5-dihydro-4,5-dioxo-, 2,7,9-trimethyl ester) Prodotti correlati
- 72909-34-3(Pyrroloquinoline quinone)
- 40641-92-7(Ethyl 2-(4-cyclopropylphenyl)acetate)
- 1516673-15-6(2-ethyl-4-fluorobutanoic acid)
- 667864-86-0(2-(1-Piperazinyl)-phenol Dihydrochloride)
- 1804261-02-6(1-Bromo-1-(3-(bromomethyl)-5-fluorophenyl)propan-2-one)
- 1021060-50-3(2-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide)
- 2228838-99-9(methyl({2-methyl-1-2-(propan-2-yl)phenylpropan-2-yl})amine)
- 6058-15-7(Chenodesoxycholic Acid Diformate)
- 2228864-13-7(5,5,5-trifluoro-3-methylidenepentan-1-amine)
- 1805354-50-0(3-Bromo-2-(difluoromethyl)-6-methylpyridine-5-acetic acid)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
